3-Methoxycyclohexan-1-ol

Catalog No.
S572408
CAS No.
89794-53-6
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycyclohexan-1-ol

CAS Number

89794-53-6

Product Name

3-Methoxycyclohexan-1-ol

IUPAC Name

3-methoxycyclohexan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3

InChI Key

ANRGBAYCAUTVKN-UHFFFAOYSA-N

SMILES

COC1CCCC(C1)O

Synonyms

3-methoxycyclohexanol, cis-3-methoxycyclohexanol, trans-3-methoxycyclohexanol

Canonical SMILES

COC1CCCC(C1)O

Synthesis and Characterization:

-Methoxycyclohexan-1-ol can be synthesized through various methods, including:

  • Reduction of 3-methoxycyclohexanone using reducing agents like sodium borohydride [].
  • Cyclization of appropriately functionalized precursors.

The characterization of 3-Methoxycyclohexan-1-ol typically involves techniques like:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the molecular structure and identify functional groups [].
  • Mass spectrometry: To determine the molecular weight and identify the presence of specific fragments [].
  • Gas chromatography (GC) or High-performance liquid chromatography (HPLC): To assess purity and identify potential impurities [].

Potential Applications:

  • As a building block in organic synthesis: The presence of the cyclohexane ring and the methoxy group makes 3-Methoxycyclohexan-1-ol a versatile intermediate for the synthesis of more complex molecules [].
  • As a chiral starting material: The molecule can exist in two enantiomeric forms, making it potentially valuable for the synthesis of chiral drugs or other chiral compounds [].

3-Methoxycyclohexan-1-ol is an organic compound characterized by the molecular formula C₇H₁₄O₂. It consists of a cyclohexane ring with a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to the first and third carbon atoms, respectively. This compound is recognized for its structural features that contribute to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to the presence of both the hydroxyl and methoxy groups. Notable reactions include:

  • Isomerization: Under specific catalytic conditions, 3-methoxycyclohexan-1-ol can isomerize to other alcohols or ketones, such as 3-methylcyclohexanone, through mechanisms involving changes in the position of substituents on the cyclohexane ring .
  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. For instance, oxidation reactions may convert 3-methoxycyclohexan-1-ol into 3-methyl-2-cyclohexenone or other related compounds .
  • Etherification: The compound can also participate in etherification reactions, where the hydroxyl group reacts with alcohols under acidic conditions to form ethers .

Several methods exist for synthesizing 3-methoxycyclohexan-1-ol:

  • Nucleophilic Substitution: A common synthetic route involves nucleophilic substitution reactions where methanol reacts with a suitable cyclohexanol derivative under acidic or basic conditions.
  • Reduction Reactions: The compound can also be synthesized by reducing corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Catalytic Methods: Recent studies have explored catalytic methods for synthesizing cyclohexanol derivatives from simple starting materials using transition metal catalysts, which can enhance yields and selectivity .

3-Methoxycyclohexan-1-ol has several applications:

  • Solvent: Its properties make it suitable as a solvent in organic synthesis.
  • Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Fragrance Industry: Due to its pleasant odor, it may be used in the formulation of fragrances and flavorings.

Interaction studies involving 3-methoxycyclohexan-1-ol focus on its reactivity with other chemical species. For instance, its ability to form hydrogen bonds due to the hydroxyl group enhances its solubility in polar solvents and affects its interaction with biological macromolecules. Studies have shown that intramolecular hydrogen bonding can stabilize certain conformations of the molecule, influencing its reactivity and interaction with enzymes or receptors .

Several compounds share structural similarities with 3-methoxycyclohexan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
3-MethylcyclohexanolC₇H₁₄OLacks methoxy group; primarily studied for its alcohol properties.
2-MethoxycyclohexanolC₇H₁₄O₂Methoxy group at position two; different reactivity patterns due to position change.
CyclohexanolC₆H₁₂OSimple alcohol without substituents; serves as a baseline for comparison.

The uniqueness of 3-methoxycyclohexan-1-ol lies in its combination of functional groups that provide distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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